molecular formula C17H16O4 B14071115 4-[(Prop-2-en-1-yl)oxy]phenyl 4-methoxybenzoate CAS No. 100696-49-9

4-[(Prop-2-en-1-yl)oxy]phenyl 4-methoxybenzoate

Cat. No.: B14071115
CAS No.: 100696-49-9
M. Wt: 284.31 g/mol
InChI Key: HFWQJDNXLXTRJU-UHFFFAOYSA-N
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Description

4-[(Prop-2-en-1-yl)oxy]phenyl 4-methoxybenzoate is a chemical compound that belongs to the class of organic esters It is characterized by the presence of a prop-2-en-1-yloxy group attached to a phenyl ring, which is further connected to a 4-methoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Prop-2-en-1-yl)oxy]phenyl 4-methoxybenzoate typically involves the esterification of 4-[(Prop-2-en-1-yl)oxy]phenol with 4-methoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane (DCM) for several hours .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(Prop-2-en-1-yl)oxy]phenyl 4-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[(Prop-2-en-1-yl)oxy]phenyl 4-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Prop-2-en-1-yl)oxy]phenyl 4-methoxybenzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The prop-2-en-1-yloxy group can participate in covalent bonding with target proteins, thereby modulating their activity. Additionally, the compound’s aromatic structure allows it to engage in π-π interactions with other aromatic molecules, influencing various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    4-[(Prop-2-en-1-yl)oxy]phenyl 4-methoxybenzoate: Similar in structure but may have different substituents on the phenyl ring.

    4-[(Prop-2-en-1-yl)oxy]phenyl benzoate: Lacks the methoxy group on the benzoate moiety.

    4-[(Prop-2-en-1-yl)oxy]phenyl 4-hydroxybenzoate: Contains a hydroxyl group instead of a methoxy group.

Uniqueness

This compound is unique due to the presence of both the prop-2-en-1-yloxy and methoxy groups, which confer specific chemical properties and reactivity. These functional groups enhance its solubility, stability, and potential for various chemical transformations, making it a versatile compound in research and industrial applications .

Properties

CAS No.

100696-49-9

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

(4-prop-2-enoxyphenyl) 4-methoxybenzoate

InChI

InChI=1S/C17H16O4/c1-3-12-20-15-8-10-16(11-9-15)21-17(18)13-4-6-14(19-2)7-5-13/h3-11H,1,12H2,2H3

InChI Key

HFWQJDNXLXTRJU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC=C

Origin of Product

United States

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